molecular formula C16H13ClN2O2S B12278280 4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B12278280
M. Wt: 332.8 g/mol
InChI Key: ONKHCBCVHIPBLO-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a sulfonamide group, which is a functional group containing a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the condensation of 8-aminoquinoline with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the quinoline moiety can intercalate into DNA, interfering with its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(8-quinolinyl)benzenesulfonamide: Lacks the methyl group at the 3-position.

    3,4-dichloro-N-(8-quinolinyl)benzenesulfonamide: Contains an additional chlorine atom at the 3-position.

    4-chloro-N-(2-{(2E)-2-[(2-chloro-7-methyl-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide: Features a hydrazino group instead of a direct sulfonamide linkage.

Uniqueness

4-chloro-3-methyl-N-(8-quinolinyl)benzenesulfonamide is unique due to the presence of both the 3-methyl and 4-chloro substituents on the benzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. The combination of these substituents with the quinoline ring system provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

4-chloro-3-methyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C16H13ClN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3

InChI Key

ONKHCBCVHIPBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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